![molecular formula C7H8BrN3S B8204376 N-(5-Bromo-6-methyl-2-pyridyl)thiourea](/img/structure/B8204376.png)
N-(5-Bromo-6-methyl-2-pyridyl)thiourea
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Overview
Description
N-(5-Bromo-6-methyl-2-pyridyl)thiourea is a chemical compound with the molecular formula C7H8BrN3S. It is a derivative of pyridine and thiourea, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-6-methyl-2-pyridyl)thiourea typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with thiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-6-methyl-2-pyridyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from -20 to 25°C.
Substitution: Amines, thiols; solvents like dimethylformamide or acetonitrile; temperatures ranging from 25-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Substituted pyridylthiourea derivatives.
Scientific Research Applications
Chemistry
N-(5-Bromo-6-methyl-2-pyridyl)thiourea serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can yield thiols or amines.
- Substitution : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility .
Biological Applications
The compound has shown promising biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies indicate that thiourea derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and others .
- Anticancer Potential : Research has highlighted its efficacy against cancer cell lines, with reported IC50 values ranging from 3 to 20 µM for different derivatives. It targets molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, contributing to its potential therapeutic applications .
Industrial Applications
In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the development of specialty chemicals that are vital in various applications, including dyes and plastics .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
---|---|---|
Staphylococcus aureus | 18 | 0 |
Escherichia coli | 15 | 0 |
Case Study 2: Anticancer Activity
Research on the anticancer activity of thiourea derivatives revealed that this compound effectively reduced cell viability in pancreatic cancer cell lines with an IC50 value of approximately 10 µM.
Cell Line | IC50 Value (µM) |
---|---|
Pancreatic Cancer | 10 |
Breast Cancer | 12 |
Mechanism of Action
The mechanism of action of N-(5-Bromo-6-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: A bromopyridine derivative with similar structural features but lacking the thiourea moiety.
N-(2-Pyridyl)thiourea: A thiourea derivative with a pyridine ring but without the bromine and methyl substituents.
Comparison: N-(5-Bromo-6-methyl-2-pyridyl)thiourea is unique due to the presence of both bromine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. The combination of these substituents with the thiourea moiety enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c1-4-5(8)2-3-6(10-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVSYPAXVIRTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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